Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate
Overview
Description
Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate is a chemical compound with the molecular formula C19H27NO3 It is known for its unique structure, which includes a pyrrolidine ring attached to a phenyl group, further connected to a hexanoate ester
Preparation Methods
The synthesis of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl hexanoate and 3-(pyrrolidinomethyl)benzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between ethyl hexanoate and 3-(pyrrolidinomethyl)benzaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The resulting product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and phenyl group play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate can be compared with similar compounds such as:
Ethyl 6-oxo-6-[3-(morpholinomethyl)phenyl]hexanoate: This compound has a morpholine ring instead of a pyrrolidine ring, which may result in different biological activities and chemical reactivity.
Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate: The presence of a piperidine ring can influence the compound’s pharmacokinetic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's structural characteristics, synthesis, and biological activities, supported by data tables and case studies.
Structural Characteristics
This compound has a molecular formula of and a molecular weight of approximately 315.43 g/mol. The compound features a hexanoate backbone with an oxo group and a pyrrolidinomethyl-substituted phenyl group, which contribute to its unique chemical properties. The predicted boiling point is around 438.8 °C, with a density of approximately 1.086 g/cm³.
Key Structural Features
Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 315.43 g/mol |
Functional Groups | Ketone, Ester |
Substituent | Pyrrolidinomethyl group on phenyl ring |
Synthesis
The synthesis of this compound typically involves several steps that allow for the efficient production of this compound in a laboratory setting. The synthetic routes often include:
- Formation of the Ketone : Utilizing appropriate reagents to introduce the oxo group.
- Esterification : Reacting the carboxylic acid with ethanol to form the ester.
- Pyrrolidine Attachment : Introducing the pyrrolidinomethyl group via nucleophilic substitution.
These methods highlight its versatility as a building block in organic synthesis.
Biological Activity
Research into the biological activity of this compound suggests potential applications in various therapeutic areas, including antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific molecular targets, influencing enzyme activity and cellular processes.
Potential Biological Activities
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects against certain bacterial strains.
- Anticancer Activity : There is emerging evidence suggesting potential anticancer properties, although detailed studies are required to establish efficacy and mechanisms .
Case Studies
Several studies have investigated compounds structurally similar to this compound, revealing insights into their biological activities:
- Study on Anticancer Activity : A comparative study found that compounds with similar functional groups exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties .
- Antimicrobial Research : Another study highlighted the importance of structural modifications in enhancing antimicrobial activity, indicating that the specific substitution pattern in this compound might confer unique biological effects compared to analogs .
Properties
IUPAC Name |
ethyl 6-oxo-6-[3-(pyrrolidin-1-ylmethyl)phenyl]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-2-23-19(22)11-4-3-10-18(21)17-9-7-8-16(14-17)15-20-12-5-6-13-20/h7-9,14H,2-6,10-13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHGRYSLRHPNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643232 | |
Record name | Ethyl 6-oxo-6-{3-[(pyrrolidin-1-yl)methyl]phenyl}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-07-8 | |
Record name | Ethyl ε-oxo-3-(1-pyrrolidinylmethyl)benzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-oxo-6-{3-[(pyrrolidin-1-yl)methyl]phenyl}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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